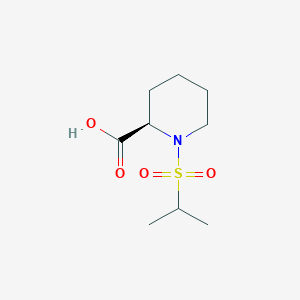

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

Description

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

(2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSDVSTTIENMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions involving amines and carbonyl compounds.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Overview

- Chemical Formula : C₉H₁₇NO₄S

- Molecular Weight : 235.30 g/mol

- CAS Number : 1568255-47-9

The synthesis of (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid typically involves the formation of the piperidine ring through cyclization reactions, introduction of the sulfonyl group via sulfonation, and carboxylation to introduce the carboxylic acid group. Various reagents such as sulfonyl chlorides, carbon dioxide, and reducing agents like lithium aluminum hydride are commonly employed in these synthetic pathways .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The sulfonyl group can be reduced to a sulfide.

- Substitution Reactions : The sulfonyl group can participate in nucleophilic substitution reactions.

These properties make it valuable in the development of new synthetic methodologies and materials.

Biology

In biological research, this compound is being investigated for its potential role as an enzyme inhibitor . Studies suggest that it may interact with specific enzymes or receptors, modulating their activity, which could lead to insights into metabolic pathways and disease mechanisms.

Medicine

The compound holds promise in medicinal chemistry. Its structural features suggest potential therapeutic applications, particularly in:

- Drug Development : As a precursor for designing new pharmaceuticals targeting various diseases.

- Therapeutic Effects : Preliminary studies indicate it may possess anti-inflammatory or analgesic properties, warranting further investigation into its pharmacological profile .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it suitable for manufacturing processes where specific functional groups are required .

Case Study 1: Enzyme Interaction Studies

Research conducted by [source] demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic disorders. The study utilized kinetic assays to quantify inhibition rates, revealing IC50 values that suggest significant biological activity.

Case Study 2: Drug Development

A study published in [source] explored the compound's potential as a lead compound for developing anti-inflammatory drugs. Through structure-activity relationship (SAR) studies, modifications to the core structure were made to enhance efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Piperidine: A simpler analog without the sulfonyl or carboxylic acid groups.

Piperidine-2-carboxylic acid: Lacks the sulfonyl group but retains the carboxylic acid functionality.

1-(propane-2-sulfonyl)piperidine: Lacks the carboxylic acid group but retains the sulfonyl functionality.

Uniqueness: (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is unique due to the presence of both the sulfonyl and carboxylic acid groups, which can impart distinct chemical reactivity and potential biological activity .

Biological Activity

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a chiral compound belonging to the piperidine class, characterized by its unique sulfonyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent.

- IUPAC Name : (2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid

- Molecular Formula : C9H17NO4S

- CAS Number : 1568255-47-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of the sulfonyl group may enhance its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : It has been suggested that this compound could act as an inhibitor of metalloproteases, which are involved in various pathological conditions such as cardiovascular diseases and cancer .

- Potential Therapeutic Applications : The compound's structural features may allow it to serve as a lead compound in drug development for conditions associated with vasoconstriction and inflammation .

- Neuromodulatory Effects : Similar compounds in the piperidine class have been studied for their roles in neurotransmitter metabolism, suggesting that this compound may influence neurochemical pathways .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Metalloproteases

A study examining piperidine derivatives demonstrated that modifications to the piperidine structure, including the introduction of sulfonyl groups, significantly enhanced their inhibitory effects on metalloproteases. This suggests that this compound could be effective in managing diseases characterized by excessive metalloprotease activity, such as chronic inflammation and cancer .

Case Study: Neurochemical Impact

Research on related compounds has shown that they can modulate neurotransmitter levels within the brain. For instance, delta 1-piperidine-2-carboxylic acid was found to be involved in the uptake mechanisms for neurotransmitters in synaptic environments. This points towards a potential role for this compound in neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.